molecular formula C9H7I B13970228 (3-Iodoprop-1-yn-1-yl)benzene CAS No. 73513-15-2

(3-Iodoprop-1-yn-1-yl)benzene

Cat. No.: B13970228
CAS No.: 73513-15-2
M. Wt: 242.06 g/mol
InChI Key: CQYKQFFZCDBZGN-UHFFFAOYSA-N
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Description

(3-Iodoprop-1-yn-1-yl)benzene, also known as benzene, (3-iodo-1-propyn-1-yl)-, is an organic compound with the molecular formula C9H7I. It is a derivative of benzene where a 3-iodoprop-1-yn-1-yl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodoprop-1-yn-1-yl)benzene typically involves the iodination of propargyl benzene. One common method includes the reaction of propargyl benzene with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Iodoprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Iodoprop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the synthesis of biologically active molecules and potential pharmaceuticals.

    Medicine: It is explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Iodoprop-1-yn-1-yl)benzene in chemical reactions involves the activation of the alkyne group and the iodine atom. The alkyne group can participate in nucleophilic addition and cyclization reactions, while the iodine atom can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodoprop-1-yn-1-yl)benzene is unique due to its combination of an alkyne group and an iodine atom, which provides versatility in chemical reactions. Its ability to undergo both substitution and cyclization reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-iodoprop-1-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYKQFFZCDBZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534710
Record name (3-Iodoprop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73513-15-2
Record name (3-Iodoprop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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